molecular formula C20H23N3O2S B5598799 3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide

3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide

Cat. No. B5598799
M. Wt: 369.5 g/mol
InChI Key: KQTVUMUPQAHEQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally related to "3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide," often involves multi-step chemical reactions utilizing specific reagents and conditions. One approach for synthesizing similar compounds involves condensation reactions, Bischler-Napieralski cyclization, and other techniques to construct the pyrazole core and introduce various functional groups to achieve the desired molecular structure (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide" has been characterized by techniques such as X-ray crystallography. These studies reveal complex molecular geometries, including specific dihedral angles between rings and the presence of hydrogen bonding, contributing to the stability and conformation of the compound. For instance, X-ray structure analysis of related compounds shows twisted conformations between pyrazole and thiophene rings, stabilized by intramolecular hydrogen bonds (Kumara et al., 2018).

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-20(2,25)9-8-14-5-3-6-15(11-14)19(24)21-12-16-13-22-23-18(16)17-7-4-10-26-17/h3-7,10-11,13,25H,8-9,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVUMUPQAHEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=C(NN=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide

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